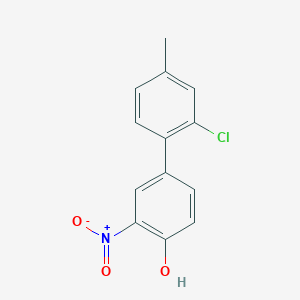
4-(2-Chloro-4-methylphenyl)-2-nitrophenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloro-4-methylphenyl)-2-nitrophenol, 95% (also known as 4-CMP-2-NP, 4-Methyl-2-chlorophenyl-2-nitrophenol, or MCPN) is a phenolic compound that has been used in a variety of scientific research applications. It is a white to off-white crystalline powder, soluble in ethanol and methanol and practically insoluble in water. It is a widely used intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.
科学研究应用
MCPN has been used in a variety of scientific research applications, including as a reactant in the synthesis of pharmaceuticals, agrochemicals, and dyes. It has also been used as a reagent in the synthesis of heterocyclic compounds, such as quinolines and imidazoles. Additionally, it has been used as a starting material for the synthesis of a variety of other compounds, including polymers, dyes, and surfactants.
作用机制
The mechanism of action of MCPN is not well understood. However, it is believed to function as a catalyst in the synthesis of various compounds, as well as a reactant in the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also believed to act as a reducing agent in some reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of MCPN are not well understood. However, it is believed to have some toxicity, as it has been shown to induce DNA damage in some cells. Additionally, it has been shown to have a mutagenic effect in some bacteria.
实验室实验的优点和局限性
MCPN has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable and has a low toxicity profile, making it safe to use in the laboratory. However, MCPN is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very soluble in organic solvents, making it difficult to use in organic reactions.
未来方向
There are several potential future directions for the use of MCPN in scientific research. One potential direction is to use MCPN as a reactant in the synthesis of new pharmaceuticals and agrochemicals. Additionally, it could be used as a catalyst in various reactions, such as the synthesis of heterocyclic compounds. It could also be used as a starting material for the synthesis of polymers, dyes, and surfactants. Finally, further research could be conducted to better understand the biochemical and physiological effects of MCPN.
合成方法
MCPN can be synthesized by the reaction of 4-methyl-2-chlorophenol with sodium nitrite in acetic acid. This reaction yields 4-methyl-2-chlorophenyl-2-nitrophenol as the major product, with minor amounts of other nitrophenols as by-products. The reaction can be conducted at room temperature, and the reaction time is typically 30 minutes or less.
属性
IUPAC Name |
4-(2-chloro-4-methylphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-8-2-4-10(11(14)6-8)9-3-5-13(16)12(7-9)15(17)18/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTJUKUKADBETG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686274 |
Source


|
| Record name | 2'-Chloro-4'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-4-methylphenyl)-2-nitrophenol | |
CAS RN |
1261970-32-4 |
Source


|
| Record name | 2'-Chloro-4'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![4-[3-(N-Methylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382789.png)


